molecular formula C20H15N3O B6164381 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide CAS No. 2416230-52-7

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide

Cat. No.: B6164381
CAS No.: 2416230-52-7
M. Wt: 313.4
InChI Key:
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Description

2-[2-(1,10-Phenanthrolin-2-yl)phenyl]acetamide is a complex organic compound that features a phenanthroline moiety attached to a phenyl group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenanthroline derivative. One common method involves the reaction of o-bromophenol with n-butyllithium, followed by nucleophilic addition to the phenanthroline and subsequent oxidation to yield the ligand precursor . This precursor is then reacted with various reagents to form the final acetamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenanthroline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced using appropriate reducing agents.

    Substitution: The phenyl and phenanthroline rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl or phenanthroline rings.

Scientific Research Applications

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide exerts its effects is primarily through its ability to coordinate with metal ions. The phenanthroline moiety acts as a bidentate ligand, forming stable chelates with various metal ions. This coordination can influence the reactivity and properties of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

    2-(1,10-Phenanthrolin-2-yl)phenol: This compound is similar in structure but lacks the acetamide linkage.

    1,10-Phenanthroline: A simpler compound that forms similar metal complexes but with different properties.

    2,2’-Bipyridine: Another bidentate ligand with similar coordination chemistry but different electronic properties.

Uniqueness

2-[2-(1,10-phenanthrolin-2-yl)phenyl]acetamide is unique due to the presence of both the phenanthroline and phenylacetamide moieties, which provide distinct electronic and steric properties. This uniqueness allows it to form specific metal complexes with tailored reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

2416230-52-7

Molecular Formula

C20H15N3O

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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